molecular formula C14H9I B1317224 3-Iodophenanthrene CAS No. 33240-31-2

3-Iodophenanthrene

Cat. No. B1317224
CAS RN: 33240-31-2
M. Wt: 304.12 g/mol
InChI Key: CFSMQCABZWOORM-UHFFFAOYSA-N
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Description

3-Iodophenanthrene is a chemical compound with the molecular formula C14H9I . It has an average mass of 304.126 Da and a monoisotopic mass of 303.974884 Da .


Molecular Structure Analysis

The molecular structure of 3-Iodophenanthrene consists of a phenanthrene core with an iodine atom attached at the 3-position . It has no hydrogen bond acceptors or donors, and no freely rotating bonds .


Physical And Chemical Properties Analysis

3-Iodophenanthrene has a density of 1.7±0.1 g/cm3, a boiling point of 411.0±14.0 °C at 760 mmHg, and a flash point of 186.6±9.1 °C . It has a molar refractivity of 74.8±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 179.7±3.0 cm3 . It also has an ACD/LogP of 5.71 .

Scientific Research Applications

Synthesis of Nonporous Adaptive Crystals

3-Iodophenanthrene: is utilized in the synthesis of nonporous adaptive crystals like Phenanthrene 2arene . These crystals exhibit remarkable adsorption capacities for certain molecules, such as benzene, due to their nanometer-sized cavities. This property is particularly useful in the separation of benzene from cyclohexane, showcasing the potential of 3-Iodophenanthrene in creating materials that can selectively adsorb and separate chemical compounds .

Organic Synthesis Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its iodine atom can be readily substituted with other functional groups, making it a versatile building block for constructing more complex organic molecules. This is essential in the development of pharmaceuticals, agrochemicals, and advanced materials .

Supramolecular Chemistry

In supramolecular chemistry, 3-Iodophenanthrene can be used to create complex molecular tessellations on surfaces. These tessellations are crucial for understanding molecular self-assembly processes and can lead to the development of new materials with unique electronic, optical, or mechanical properties .

properties

IUPAC Name

3-iodophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSMQCABZWOORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40532017
Record name 3-Iodophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodophenanthrene

CAS RN

33240-31-2
Record name 3-Iodophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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